[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine
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Overview
Description
[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is a complex organic compound that features a combination of fluorinated phenyl and benzodioxin moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 3,5-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a benzodioxin moiety and potential therapeutic applications.
Indole Derivatives: Compounds containing indole moieties that exhibit diverse biological activities.
Uniqueness
[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is unique due to its combination of fluorinated phenyl and benzodioxin moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17F2NO2 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H17F2NO2/c1-20(11-13-6-14(18)9-15(19)7-13)10-12-2-3-16-17(8-12)22-5-4-21-16/h2-3,6-9H,4-5,10-11H2,1H3 |
InChI Key |
GAHRHPWQQMQDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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